5E-dodecenoic acid

Description

Contextualization within the Monounsaturated Fatty Acid Landscape

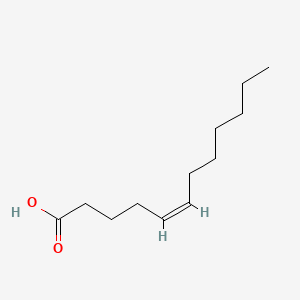

Cis-5-Dodecenoic acid is classified as a medium-chain monounsaturated fatty acid. vulcanchem.comiarc.fr Structurally, it is defined by a 12-carbon backbone with a single double bond in the cis configuration located between the fifth and sixth carbon atoms. targetmol.combiorbyt.com This specific arrangement distinguishes it from saturated fatty acids, which lack double bonds, and polyunsaturated fatty acids, which have multiple. As a medium-chain fatty acid, it belongs to a group characterized by aliphatic tails containing between four and twelve carbons. vulcanchem.comiarc.fr Its molecular formula is C₁₂H₂₂O₂ and it has a molecular weight of approximately 198.30 g/mol . smolecule.commolnova.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (5Z)-dodec-5-enoic acid | vulcanchem.com |

| Molecular Formula | C₁₂H₂₂O₂ | targetmol.commolnova.com |

| Molecular Weight | 198.30 g/mol | smolecule.com |

| CAS Number | 2430-94-6 | nih.govchemicalbook.com |

| Physical State | Colorless oil or solid | vulcanchem.comnih.gov |

| Density | ~0.906 g/mL at 25°C | chemicalbook.com |

Rationale for Focused Academic Inquiry into cis-5-Dodecenoic Acid

The academic focus on cis-5-dodecenoic acid is driven by its distinct biochemical activities. A primary area of interest is its role as an endogenous human metabolite and its interaction with key enzyme systems. targetmol.comebi.ac.uk Research has demonstrated that cis-5-dodecenoic acid exhibits inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. medchemexpress.comambeed.com These enzymes are crucial in the biosynthesis of prostaglandins, molecules involved in inflammatory processes. Specifically, at a concentration of 100 μg/mL, cis-5-dodecenoic acid was found to inhibit COX-I and COX-II by 35% and 32%, respectively. medchemexpress.com This inhibitory action suggests a potential role in modulating inflammatory pathways. smolecule.commedchemexpress.com

Furthermore, its metabolic fate is a subject of investigation. Studies have shown that the metabolic rate of cis-5-dodecenoic acid is considerably lower than that of its saturated fatty acid counterparts. medchemexpress.com It participates in the fatty acid β-oxidative metabolic pathway after being converted to cis-5-dodecenoyl-CoA. medchemexpress.com The dehydrogenation rate of this derivative was found to be only 10-44% of that of saturated acyl-CoA, indicating a slower metabolic processing. medchemexpress.com This unique metabolic behavior, combined with its enzymatic interactions, provides a strong rationale for its continued study.

| Enzyme | Inhibition (%) at 100 µg/mL | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-I) | 35% | medchemexpress.com |

| Cyclooxygenase-2 (COX-II) | 32% | medchemexpress.com |

Overview of Interdisciplinary Research Significance

The study of cis-5-dodecenoic acid extends across several fields, including lipidomics, microbial biochemistry, and investigations into biosynthetic pathways. Its presence and function in various biological systems make it a molecule of broad scientific relevance.

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, cis-5-dodecenoic acid has emerged as a potential biomarker. A notable study focused on clear cell renal cell carcinoma (ccRCC) utilized mass spectrometry and machine learning to analyze lipid profiles in patient serum. nih.gov The research identified a panel of lipids capable of discriminating between disease stages. nih.gov Significantly, cis-5-dodecenoic acid was one of the compounds that contributed to distinguishing early-stage from late-stage ccRCC, highlighting its potential value in cancer diagnostics and prognostics. nih.gov

Cis-5-dodecenoic acid is also significant in microbial biochemistry. Research has shown it possesses antibacterial and anti-biofilm properties. Studies involving the enteric bacterium Enterococcus faecalis have demonstrated that this organism can incorporate and elongate exogenous cis-5-dodecenoic acid into its membrane lipids. wiley.com Interestingly, while other fatty acids like lauric acid repressed the de novo synthesis of fatty acids in E. faecalis, cis-5-dodecenoic acid did not have this effect. wiley.com This suggests a specific role and metabolic handling of this fatty acid by certain bacteria, making it a valuable tool for understanding microbial lipid metabolism and adaptation.

Investigations into the biosynthetic pathways of fatty acids, particularly in bacteria, have also benefited from the study of cis-5-dodecenoic acid. Early research aimed at understanding how double bonds are introduced and elongated in unsaturated fatty acid synthesis used it as a key intermediate. nih.gov In Escherichia coli, the synthesis of unsaturated fatty acids involves the enzyme FabB, which specifically elongates the intermediate cis-3-decenoyl-ACP to form cis-5-dodecenoyl-ACP. nih.gov The inability of other enzymes like FabF to efficiently perform this step underscores the specific role of cis-5-dodecenoic acid's precursor in this critical metabolic pathway. nih.gov Its study, therefore, provides crucial insights into the enzymatic specificities that govern the production of unsaturated fatty acids in bacteria. nih.gov

Structure

3D Structure

Properties

CAS No. |

2430-94-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(E)-dodec-5-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |

InChI Key |

IJBFSOLHRKELLR-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCC(=O)O |

physical_description |

Solid |

Pictograms |

Corrosive |

Synonyms |

5-dodecenoic acid 5-dodecenoic acid, (E)-isome |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Detection and Isolation from Microbial Sources

The study of cis-5-Dodecenoic acid in microorganisms has provided valuable insights into fatty acid metabolism and its regulation.

Characterization in Bacterial Strains (e.g., Escherichia coli, Lactobacillaceae)

In Escherichia coli, cis-5-Dodecenoic acid is an intermediate in the synthesis of unsaturated fatty acids. Research has shown that the enzyme FabB is essential for the elongation of fatty acid chains, including the formation of this compound. Strains of E. coli lacking FabB were found to accumulate lower levels of cis-5-Dodecenoic acid compared to wild-type strains, highlighting the crucial role of this enzyme in the pathway. nih.gov Although it is an intermediate, cis-5-Dodecenoic acid is not typically incorporated into the complex lipids of E. coli. nih.gov

While specific studies detailing the presence of cis-5-Dodecenoic acid in the cellular fatty acid profiles of Lactobacillaceae are not prevalent, the family is known for its diverse fatty acid compositions, which are influenced by environmental conditions. researchgate.net The primary fatty acids in Lactobacillaceae are generally cis-vaccenic acid and lactobacillic acid. researchgate.net

Identification of Related Metabolites (e.g., 3-hydroxy-5-cis-dodecenoic acid from Lactobacillus plantarum)

A related metabolite, 3-hydroxy-5-cis-dodecenoic acid, has been identified and characterized from Lactobacillus plantarum MiLAB 14. nih.govslu.seasm.org This hydroxy fatty acid is one of four antifungal compounds isolated from this bacterial strain. nih.govasm.org The concentration of these 3-hydroxy fatty acids in the culture supernatant was observed to follow bacterial growth, indicating they are excreted by living cells. nih.govasm.org After 78 hours of growth, the concentration of 3-hydroxy-5-cis-dodecenoic acid was measured at 1.0 μg/ml. nih.govasm.org The absolute configuration of this specific metabolite could not be determined due to a lack of reference compounds. nih.govasm.org

Comparative Analysis Across Diverse Microbial Genera

The diffusible signal factor (DSF) family of quorum-sensing molecules includes structurally related cis-2-unsaturated fatty acids. tandfonline.com While not identical to cis-5-Dodecenoic acid, these signaling molecules, such as cis-2-dodecenoic acid (BDSF) found in Burkholderia cenocepacia and cis-2-decenoic acid in Pseudomonas aeruginosa, highlight the diverse roles of dodecenoic acid isomers in microbial communication and virulence. pnas.orgfrontiersin.orgasm.org The synthesis of these DSF-like molecules was once thought to be limited to specific genera but is now recognized in a wider range of microorganisms. tandfonline.com

Presence in Eukaryotic Organisms (non-human, non-clinical research contexts)

Cis-5-Dodecenoic acid is not exclusive to microbial systems and has been identified in both the plant and animal kingdoms.

Isolation from Plant Essential Oils (e.g., Paeonia lactiflora Pall.)

Cis-5-Dodecenoic acid is a known component of the essential oils of certain plants, including Paeonia lactiflora Pall. chemicalbook.comcymitquimica.comchemdad.comchemicalbook.comimpurity.com It has also been reported in Aquilaria sinensis. nih.govsmolecule.comneist.res.in

Identification in Specific Animal-Derived Biological Samples (e.g., Bovine Milk)

This fatty acid has been detected in bovine milk. nih.gov A study analyzing the metabolic composition of bovine milk identified 5-dodecenoate (B1259164) as one of the metabolites present. nih.gov Another name for cis-5-Dodecenoic acid is denticetic acid, which has been noted to be present in sperm whale oil. gerli.com

Below is a table summarizing the occurrence of cis-5-Dodecenoic acid and its related metabolite in the discussed biological systems.

| Biological Source | Compound | Method of Detection/Isolation | Key Findings |

| Escherichia coli | cis-5-Dodecenoic acid | Thioesterase interception and analysis | An intermediate in unsaturated fatty acid synthesis; accumulation is dependent on the FabB enzyme. nih.gov |

| Lactobacillus plantarum MiLAB 14 | 3-hydroxy-5-cis-dodecenoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as an antifungal metabolite excreted by the bacteria. nih.govasm.org Concentration reached 1.0 μg/ml after 78 hours of growth. nih.govasm.org |

| Paeonia lactiflora Pall. | cis-5-Dodecenoic acid | Analysis of essential oils | A component of the plant's essential oil. chemicalbook.comcymitquimica.comchemdad.comchemicalbook.comimpurity.com |

| Bovine Milk | cis-5-Dodecenoic acid (5-dodecenoate) | Metabolomic analysis (GC-MS) | Detected as a constituent of milk metabolites. nih.gov |

Status as an Endogenous Metabolite in Select Biological Pathways

cis-5-Dodecenoic acid is recognized as an endogenous metabolite, participating in various metabolic pathways across different biological systems, including mammals, bacteria, and insects. Its roles range from being an intermediate in fatty acid metabolism to a precursor for signaling molecules.

In Mammalian Systems:

In mammals, cis-5-dodecenoic acid is involved in the β-oxidation of fatty acids. medchemexpress.commedchemexpress.com It is considered a human metabolite. ebi.ac.uk Research indicates that the metabolic rate of cis-5-dodecenoic acid is notably lower than that of saturated fatty acids. medchemexpress.commedchemexpress.com Specifically, during β-oxidation, its derivative, cis-5-dodecenoyl-CoA, shows a dehydrogenation rate that is only 10-44% of that observed for saturated acyl-CoA. medchemexpress.com

Elevated plasma levels of cis-5-dodecenoic acid have been identified in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism. caymanchem.com This condition is characterized by issues such as hypoketotic hypoglycemia and an intolerance to fasting. caymanchem.com The compound is also found in sperm whale oil, where it is known as denticetic acid. gerli.com Furthermore, studies have shown that cis-5-dodecenoic acid can inhibit the activity of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes, which are key to the synthesis of prostaglandins. medchemexpress.commedchemexpress.comambeed.combioscience.co.uk The inhibitory activities on COX-I and COX-II were found to be 35% and 32%, respectively, at a concentration of 100 μg/mL. medchemexpress.com

In Bacterial Systems:

cis-5-Dodecenoic acid is also a metabolite in bacterial systems. For instance, the lactic acid bacterium Lactobacillus plantarum MiLAB 14 produces and excretes this fatty acid into its culture broth. asm.org It is one of several 3-hydroxy fatty acids identified from this bacterium that exhibit antifungal properties. asm.org

In Other Biological Systems:

The compound serves as a precursor in the biosynthesis of sex pheromones in certain insects. caymanchem.com Specifically, it is a precursor to 5(Z)-dodecenal. caymanchem.com In the plant kingdom, cis-5-dodecenoic acid has been identified in species such as Aquilaria sinensis and Paeonia lactiflora Pall. nih.gov

Research Findings on cis-5-Dodecenoic Acid as a Metabolite

The following table summarizes key research findings regarding the role of cis-5-dodecenoic acid in various biological pathways.

| Biological System | Pathway/Role | Research Finding | Citations |

| Mammals (Human) | Fatty Acid β-Oxidation | Functions as an endogenous metabolite. ebi.ac.uk Its metabolic rate is significantly lower than that of saturated fatty acids. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.comebi.ac.uk |

| Mammals (Human) | Metabolic Disorders | Plasma levels are increased in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. caymanchem.com | caymanchem.com |

| Mammals (Human) | Inflammatory Pathways | Inhibits COX-I and COX-II enzymes, reducing prostaglandin (B15479496) synthesis. medchemexpress.commedchemexpress.comchemsrc.com | medchemexpress.commedchemexpress.comchemsrc.com |

| Mammals (Human) | Cancer Cell Metabolism | Levels are found to be increased in the culture medium of MCF-7 breast cancer cells. caymanchem.com | caymanchem.com |

| Bacteria (L. plantarum) | Secondary Metabolism | Produced and excreted as an antifungal compound. asm.org | asm.org |

| Insects | Pheromone Biosynthesis | Acts as a precursor in the biosynthesis of the sex pheromone 5(Z)-dodecenal. caymanchem.com | caymanchem.com |

| Plants (A. sinensis, P. lactiflora) | Natural Product | Identified as a component of the plant. nih.gov | nih.gov |

Biosynthetic and Metabolic Pathways Research

Elucidation of de novo Biosynthesis Mechanisms

Role as an Intermediate in Unsaturated Fatty Acid Synthesis

Cis-5-dodecenoic acid is a key intermediate in the de novo synthesis of unsaturated fatty acids (UFAs) in various bacteria, particularly through the anaerobic, oxygen-independent pathway. nih.govnih.govresearchgate.net This pathway is crucial for maintaining membrane fluidity and function. In organisms like Escherichia coli, the synthesis of UFAs involves the introduction of a cis double bond at the C10 level, which is then elongated. nih.govasm.org Cis-5-dodecenoic acid represents the first 12-carbon intermediate in this elongation process. nih.gov The intermediates of this pathway, including cis-5-dodecenoic acid, are typically not found in the final complex lipids of the bacterium as they are rapidly elongated to longer-chain UFAs like palmitoleic acid and cis-vaccenic acid. nih.gov

Enzymatic Steps and Regulation in Bacterial Fatty Acid Synthesis (e.g., FabB-mediated elongation)

The synthesis of cis-5-dodecenoic acid is a multi-step enzymatic process within the Type II fatty acid synthase (FAS II) system. wiley.com A pivotal enzyme in this process is 3-ketoacyl-ACP synthase I, commonly known as FabB. nih.govnih.gov In E. coli, the bifunctional enzyme FabA catalyzes the formation of cis-3-decenoyl-ACP. nih.govasm.org Subsequently, FabB specifically catalyzes the elongation of cis-3-decenoyl-ACP to form 3-keto-cis-5-dodecenoyl-ACP, which is then converted to cis-5-dodecenoyl-ACP. nih.gov This step is critical, and mutants lacking the fabB gene are auxotrophic for UFAs, highlighting the essential role of FabB in their synthesis. nih.govnih.gov In vivo studies have shown that fabB mutant strains accumulate significantly less cis-5-dodecenoic acid compared to wild-type strains, confirming that the key reaction catalyzed by FabB is the elongation of cis-3-decenoyl-ACP. nih.govresearchgate.netnih.govacs.org

The regulation of this pathway is complex. For instance, the transcription of the fabA and fabB genes is controlled by regulators like FabR. asm.org FabR represses the promoters of fabA and fabB in response to high concentrations of unsaturated fatty acid thioesters, thereby controlling the production of intermediates like cis-5-dodecenoic acid. asm.org

Investigation of Chain Elongation Specificity and Double Bond Insertion

Research has focused on understanding the specificity of the enzymes involved in chain elongation and the precise mechanism of double bond insertion. The double bond in the anaerobic pathway is introduced at the C10 stage by the isomerization of a trans-2-decenoyl-ACP intermediate to cis-3-decenoyl-ACP by FabA. nih.gov This cis double bond is then retained and its position relative to the carboxyl end shifts by two carbons with each subsequent two-carbon elongation cycle. escholarship.org

The enzyme FabB exhibits a specific substrate preference for cis-3-decenoyl-ACP, a step that other condensing enzymes like FabF cannot efficiently perform. nih.gov This specificity ensures the committed entry of the intermediate into the UFA biosynthetic pathway. Following its formation, cis-5-dodecenoic acid (as its ACP thioester) is further elongated to produce longer-chain UFAs, such as cis-7-tetradecenoic acid. nih.gov The use of specific thioesterases in experimental setups has allowed for the in vivo interception and identification of these short-chain intermediates, providing direct evidence for their role in the pathway. nih.gov

Research on Exogenous Fatty Acid Incorporation and Metabolism

Conversion to Acyl-Phosphates and Acyl-ACPs in Firmicute Bacteria

Firmicute bacteria have demonstrated the ability to incorporate exogenous fatty acids into their cellular lipids. nih.gov The mechanism involves the activation of these fatty acids into acyl-phosphates. nih.govwiley.com This is followed by the transfer of the acyl chain to an acyl carrier protein (ACP), forming acyl-ACPs. nih.govwiley.com These acyl-ACPs can then enter the fatty acid synthesis pathway for elongation. nih.govwiley.com

Studies have shown that when provided exogenously, cis-5-dodecenoic acid can be utilized by these bacteria. nih.gov For instance, in certain Firmicutes, the growth of an unsaturated fatty acid auxotroph could be supported by supplementation with cis-5-dodecenoic acid, indicating its successful incorporation and metabolism. nih.gov This process requires elongation, as evidenced by the need for trace amounts of biotin. nih.gov The acyl-ACP thioesters of cis-5-dodecenoic acid have been shown to be produced in vitro. wiley.com

Impact of Exogenous Supplementation on Cellular Lipid Profiles in Model Organisms

Supplementing the growth media of model organisms with cis-5-dodecenoic acid can influence their cellular lipid profiles. In Enterococcus faecalis, the addition of cis-5-dodecenoic acid can lead to its incorporation into phospholipids. wiley.com However, its effectiveness as a supplement can depend on the expression levels of other proteins involved in fatty acid uptake and synthesis, such as AcpA and PlsX. wiley.com For example, cis-5-dodecenoic acid was only an effective supplement in an E. faecalis mutant when both AcpA and the Lactococcus lactis PlsX were expressed at high levels. wiley.com

Furthermore, supplementation with cis-5-dodecenoic acid can have regulatory effects. In E. faecalis, it caused a modest reduction (approximately 30%) in the expression of a reporter gene driven by the fabT promoter, which regulates fatty acid synthesis. wiley.com This suggests that its conversion to a regulatory acyl-ACP species is less efficient compared to longer-chain fatty acids. wiley.com In other studies, the addition of exogenous UFAs, including cis-5-dodecenoic acid, to growing biofilms of Klebsiella pneumoniae did not have a significant impact on the biofilm structure, suggesting a complex interplay of factors in different biological contexts. asm.org

Interactive Data Tables

| Enzyme | Function | Organism Example | Key Substrate/Product |

|---|---|---|---|

| FabA | Dehydratase/Isomerase; introduces the cis double bond | Escherichia coli | Forms cis-3-decenoyl-ACP |

| FabB | 3-ketoacyl-ACP synthase I; elongates the initial unsaturated intermediate | Escherichia coli | Elongates cis-3-decenoyl-ACP to form cis-5-dodecenoyl-ACP |

| FabR | Transcriptional regulator | Escherichia coli, Klebsiella pneumoniae | Represses fabA and fabB transcription |

| Organism | Observed Effect | Reference Finding |

|---|---|---|

| Enterococcus faecalis | ~30% reduction in β-galactosidase expression from fabT promoter | Indicates modest repression of de novo fatty acid synthesis. wiley.com |

| Enterococcus faecalis (ΔfabN mutant) | Supported growth when AcpA and L. lactis PlsX were overexpressed | Demonstrates incorporation and elongation into essential lipids. wiley.com |

| Klebsiella pneumoniae | No significant impact on growing biofilm | Suggests context-dependent effects of exogenous UFA. asm.org |

Degradation and Transformation Pathways

The breakdown and conversion of cis-5-Dodecenoic acid are critical aspects of its biochemical journey. Research has focused on its catabolism via beta-oxidation and its transformation into various derivatives through oxidative processes.

Studies on Beta-Oxidation Efficiency and Rate Compared to Saturated Analogues

The beta-oxidation of unsaturated fatty acids like cis-5-Dodecenoic acid is mechanistically more complex than that of their saturated counterparts, such as dodecanoic acid (lauric acid). The presence of a cis-double bond at an odd-numbered carbon (carbon 5) prevents standard enzymes of the beta-oxidation pathway from acting directly on the intermediate. wikipedia.orgpnas.org

After two initial cycles of beta-oxidation, the double bond is positioned at the 3rd carbon (as cis-Δ³-enoyl-CoA). Standard beta-oxidation requires a trans-Δ² configuration for the enzyme enoyl-CoA hydratase to proceed. aocs.orgnih.gov Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, is required to convert the cis-Δ³ bond to a trans-Δ² bond, allowing the fatty acid to re-enter the main beta-oxidation spiral. aocs.orgaklectures.com This additional enzymatic step makes the process less direct than the oxidation of saturated fatty acids.

Research indicates that the metabolic rate of cis-5-Dodecenoic acid is significantly lower than that of saturated fatty acids. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, after being converted to its active form, cis-5-dodecenoyl-CoA, its dehydrogenation rate during beta-oxidation has been measured to be only 10-44% of that of the corresponding saturated acyl-CoA. medchemexpress.com This reduced rate highlights the metabolic cost associated with handling the cis configuration of the double bond.

Formation of Oxidized Derivatives (e.g., aldehydes, carboxylic acids) in Research Settings

In research settings, cis-5-Dodecenoic acid can undergo oxidative cleavage to form a variety of derivatives. Ozonolysis, a powerful oxidation technique, breaks the carbon-carbon double bond. masterorganicchemistry.comrsc.org When applied to cis-5-Dodecenoic acid (which has a double bond at the C5-C6 position), this reaction cleaves the molecule into two primary fragments. dfo-mpo.gc.ca

This process yields heptanal (B48729) (a seven-carbon aldehyde) from the methyl-end of the fatty acid and 5-oxopentanoic acid (a five-carbon aldehyde-acid) from the carboxyl-end. Subsequent oxidative workup can convert these aldehydes into their corresponding carboxylic acids: heptanoic acid and glutaric acid (a five-carbon dicarboxylic acid).

| Reactant | Cleavage Site | Primary Products (Reductive Workup) | Final Products (Oxidative Workup) |

|---|---|---|---|

| cis-5-Dodecenoic Acid | C5-C6 Double Bond | Heptanal & 5-Oxopentanoic acid | Heptanoic acid & Glutaric acid |

Interplay with Broader Lipid Metabolic Networks

Beyond its direct degradation, cis-5-Dodecenoic acid interacts with larger metabolic systems, influencing cellular structures and serving as a marker in certain metabolic disorders.

Research into its Role in Cellular Membrane Fluidity and Function in Microorganisms

The physical properties of fatty acids are crucial determinants of cell membrane fluidity. The cis double bond in cis-5-Dodecenoic acid introduces a distinct kink in its hydrocarbon tail. oup.com This bend creates steric hindrance, preventing the fatty acid chains from packing tightly together within the membrane. nih.gov In contrast, saturated fatty acids have straight chains that can align closely, leading to a more rigid membrane structure. oup.comnih.gov

In microorganisms like Escherichia coli, the synthesis of unsaturated fatty acids is a key mechanism for maintaining membrane fluidity, especially in response to environmental stress like temperature changes. nih.gov While direct studies focusing exclusively on cis-5-Dodecenoic acid's role are part of a broader picture, it has been identified as an early intermediate in the unsaturated fatty acid synthesis pathway in E. coli. nih.gov The incorporation of such cis-unsaturated fatty acids increases membrane fluidity, which is essential for the proper function of membrane-bound proteins and transport systems. oup.comnih.gov Some Gram-negative bacteria have developed a rapid stress-response mechanism involving a cis-trans isomerase, which converts cis fatty acids to their trans counterparts to quickly decrease membrane fluidity and adapt to stressors like toxic compounds or heat shock. nih.govresearchgate.netresearchgate.net

Exploration of its Implication in Specific Fatty Acid Oxidation Disorders in In Vitro or Model Systems

Inborn errors of metabolism that affect fatty acid beta-oxidation can lead to the accumulation of specific fatty acid intermediates in the blood and tissues. Cis-5-Dodecenoic acid has been identified as one such intermediate in patients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. caymanchem.comglpbio.com MCAD deficiency is the most common inherited disorder of fatty acid oxidation and is characterized by an inability to properly break down medium-chain fatty acids. nih.gov

In individuals with MCAD deficiency, the blockage in the beta-oxidation pathway leads to the accumulation of medium-chain fatty acids and their metabolites. nih.gov Elevated levels of cis-5-Dodecenoic acid have been detected in the plasma of these patients. caymanchem.comglpbio.com This accumulation makes it a useful biomarker in the diagnosis of this disorder. Studies on tissues from patients with various mitochondrial beta-oxidation defects, including MCAD deficiency, have shown that intermediates of unsaturated fatty acid oxidation, such as 5-dodecenoic acid, accumulate and are incorporated into triglycerides. ebi.ac.uk This suggests that when beta-oxidation is impaired, the cell shunts these accumulating fatty acids into storage as neutral lipids. ebi.ac.uk

| Metabolic Context | Role of cis-5-Dodecenoic Acid | Key Finding/Implication | Associated Condition (if applicable) |

|---|---|---|---|

| Beta-Oxidation | Substrate | Metabolized at a significantly lower rate (10-44%) compared to saturated analogues due to its cis-double bond. medchemexpress.com | N/A |

| Membrane Composition | Precursor/Component | The 'kink' from its cis-bond increases membrane fluidity in microorganisms. oup.comnih.gov | N/A |

| Fatty Acid Oxidation Disorders | Biomarker | Accumulates in plasma and is esterified into triglycerides in patients with impaired beta-oxidation. caymanchem.comebi.ac.uk | MCAD Deficiency |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-oxopentanoic acid |

| cis-5-Dodecenoic acid |

| cis-5-dodecenoyl-CoA |

| Dodecanoic acid |

| enoyl-CoA hydratase |

| Glutaric acid |

| Heptanal |

| Heptanoic acid |

Biological Activities and Mechanistic Investigations in Research Models

Antimicrobial and Biofilm-Related Research

The antimicrobial properties of cis-5-dodecenoic acid and its derivatives have been a significant area of study, with research exploring its effects against various microorganisms and the underlying mechanisms of action.

Studies on Antibacterial Properties and Proposed Mechanisms

Cis-5-Dodecenoic acid has demonstrated antibacterial properties. researchgate.net The proposed mechanism of action for its antibacterial effects involves the disruption of the bacterial cell membrane's integrity, which ultimately leads to cell lysis and death. This disruption can occur through various means, including the interference with the proton motive force and electron transfer pathways, as well as increasing membrane fluidity. nih.gov

Research into Anti-Biofilm Formation Activities and Interference with Signaling Pathways

In addition to direct antibacterial action, cis-5-dodecenoic acid has been investigated for its ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. Research suggests that this compound interferes with the signaling pathways that regulate biofilm formation. Specifically, it has been shown to suppress hyphae formation in Candida albicans, a key step in biofilm development. researchgate.net This anti-biofilm activity is significant as it can potentially make pathogenic bacteria more susceptible to conventional antibiotics. nih.gov

Antifungal Activities of Derived Compounds

Derivatives of cis-5-dodecenoic acid have also been identified as potent antifungal agents. One such derivative, 3-hydroxy-5-cis-dodecenoic acid, has been isolated from Lactobacillus plantarum MiLAB 14. nih.govslu.se This compound, along with other 3-hydroxy fatty acids produced by the bacterium, exhibits antifungal activity against various molds and yeasts. nih.govnih.govasm.org The production of these antifungal compounds by Lactobacillus plantarum suggests a potential role in natural food preservation. slu.seasm.org

Enzyme Modulation and Regulatory Roles

Cis-5-Dodecenoic acid has been shown to modulate the activity of key enzymes involved in inflammatory processes, highlighting its potential as a regulator of these pathways.

Investigations into Cyclooxygenase (COX-I and COX-II) Inhibitory Activities in In Vitro Assays

In vitro assays have demonstrated that cis-5-dodecenoic acid can inhibit the activity of both cyclooxygenase-1 (COX-I) and cyclooxygenase-2 (COX-II) enzymes. medchemexpress.commedchemexpress.comvulcanchem.comambeed.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. vulcanchem.com One study reported that at a concentration of 100 μg/mL, cis-5-dodecenoic acid exhibited 35% and 32% inhibition of COX-I and COX-II, respectively. medchemexpress.com However, it is noteworthy that at a concentration of 60 μg/mL, it did not show antioxidant activity. medchemexpress.comnih.gov

| Enzyme | Inhibition (%) | Concentration |

|---|---|---|

| COX-I | 35 | 100 µg/mL |

| COX-II | 32 | 100 µg/mL |

Impact on Prostaglandin (B15479496) Synthesis Pathways in Biochemical Studies

By inhibiting COX enzymes, cis-5-dodecenoic acid directly impacts the prostaglandin synthesis pathway. medchemexpress.commedchemexpress.com This inhibition leads to a reduction in the production of prostaglandins, which are lipid compounds with hormone-like effects involved in inflammation. vulcanchem.com The ability of cis-5-dodecenoic acid to modulate this pathway underscores its potential anti-inflammatory properties. vulcanchem.comsmolecule.com

Exploration of Cellular and Molecular Interactions

Research into its Role in Microbial Metabolism of Unsaturated Fatty Acids

Cis-5-Dodecenoic acid is a notable intermediate in the microbial synthesis of unsaturated fatty acids, particularly in bacteria like Escherichia coli. It is involved in the oxygen-independent (anaerobic) pathway of unsaturated fatty acid synthesis. nih.gov In this pathway, a cis double bond is introduced at an early stage, and the fatty acid chain is subsequently elongated. nih.gov

Studies have demonstrated that the enzyme FabB, a β-ketoacyl-ACP synthase, is crucial for the elongation of cis-3-decenoyl-ACP to cis-5-dodecenoyl-ACP. nih.gov In E. coli strains deficient in FabB, a lower accumulation of cis-5-dodecenoic acid is observed, highlighting the essential role of FabB in this specific step of the unsaturated fatty acid synthesis pathway. nih.gov This indicates that cis-5-dodecenoic acid is a key intermediate in the production of longer-chain unsaturated fatty acids necessary for microbial membrane function.

Furthermore, research on Enterococcus faecalis has shown that this bacterium can incorporate and elongate exogenous fatty acids. wiley.com While cis-5-dodecenoic acid did not repress de novo fatty acid synthesis in this bacterium, it could support the growth of an unsaturated fatty acid auxotrophic strain, indicating it can be utilized and metabolized by the cell. wiley.com

Studies on its Influence on Fatty Acid Synthesis Pathways in Experimental Systems

The metabolism of cis-5-Dodecenoic acid has been investigated in mammalian systems as well. In studies using intact rat liver mitochondria, it was found that cis-5-unsaturated fatty acids are metabolized through a reduction pathway. nih.gov The identification of 3-hydroxydodecanoate as a metabolite supports the existence of this pathway, as this product cannot be formed through the conventional isomerase-mediated pathway alone. nih.gov It is estimated that the reduction pathway accounts for a significant portion of cis-5-dodecenoate metabolism in this model. nih.gov

The metabolic rate of cis-5-Dodecenoic acid is noted to be considerably lower than that of saturated fatty acids. medchemexpress.commedchemexpress.commedchemexpress.com It participates in metabolism by being converted to its CoA ester, cis-5-dodecenoyl-CoA. medchemexpress.com In experiments on the β-oxidation of fatty acids, the dehydrogenation rate of cis-5-dodecenoyl-CoA was found to be only 10-44% of that of saturated acyl-CoAs, indicating a slower metabolic processing of this unsaturated fatty acid. medchemexpress.com

Table of Research Findings on cis-5-Dodecenoic Acid

| Area of Investigation | Model System | Key Findings | Reference(s) |

| Antioxidant Activity | Chemical assay | No significant antioxidant activity observed at 60 μg/mL. | medchemexpress.comresearchgate.netacs.org |

| Microbial Metabolism | Escherichia coli | Intermediate in unsaturated fatty acid synthesis; elongation by FabB. | nih.govnih.gov |

| Microbial Metabolism | Enterococcus faecalis | Utilized for growth but does not repress de novo fatty acid synthesis. | wiley.com |

| Mammalian Metabolism | Rat liver mitochondria | Metabolized via a reduction pathway; slower metabolic rate than saturated fatty acids. | medchemexpress.comnih.gov |

Advanced Analytical Methodologies and Characterization for Research

Spectroscopic Techniques for Definitive Identification and Structure Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of cis-5-dodecenoic acid. These techniques provide critical information on the molecule's atomic connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., cis-configuration confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the stereochemistry of cis-5-dodecenoic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are utilized to confirm the molecular structure and, crucially, the cis (or Z) configuration of the double bond.

The confirmation of the cis-configuration is primarily achieved by analyzing the ¹H NMR spectrum. The protons attached to the double-bonded carbons (vinylic protons, H-5 and H-6) exhibit a characteristic coupling constant (J-value). For cis-alkenes, this value is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans-alkenes. The chemical shifts of these vinylic protons in cis-5-dodecenoic acid typically appear around 5.3-5.4 ppm. bmrb.io

¹³C NMR spectroscopy provides complementary information, with the carbons of the double bond (C-5 and C-6) showing distinct chemical shifts in the olefinic region of the spectrum (around 128-132 ppm). bmrb.io Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, further confirming the assignments made from one-dimensional spectra. hmdb.canih.gov

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | - | 180.43 |

| C2 | 2.36 | 33.71 |

| C3 | 1.70 | 24.90 |

| C4 | 2.09 | 26.73 |

| C5 | 5.31 | 128.41 |

| C6 | 5.42 | 131.69 |

| C7 | 2.01 | 27.55 |

| C12 (CH₃) | 0.88 | 14.40 |

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of cis-5-dodecenoic acid. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its chemical formula (C₁₂H₂₂O₂). nist.gov

When coupled with Gas Chromatography (GC-MS), the molecule is typically ionized using electron ionization (EI). The resulting mass spectrum displays a molecular ion peak ([M]⁺) at m/z 198, along with a series of fragment ions that provide structural information. nih.govnist.gov The fragmentation pattern for unsaturated fatty acids is complex but can reveal the position of the double bond. Common fragments arise from cleavages along the aliphatic chain. For cis-5-dodecenoic acid, characteristic peaks can be observed at m/z 55, 69, and 41, which represent common fragments from the hydrocarbon chain. nih.gov Analysis is often performed on the methyl ester derivative of the acid, which shows a molecular ion at m/z 212 and a characteristic base peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group. nih.gov

Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), is a softer ionization technique used in liquid chromatography-mass spectrometry (LC-MS). nih.gov In negative ion mode, ESI generates the deprotonated molecule [M-H]⁻ at m/z 197.2. nih.gov Subsequent fragmentation of this ion in an MS/MS experiment can yield product ions that are diagnostic for the structure and position of the double bond.

| Technique | Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| GC-MS (EI) | cis-5-Dodecenoic acid | 198 ([M]⁺) | 55, 41, 69 |

| LC-MS (ESI-) | cis-5-Dodecenoic acid | 197 ([M-H]⁻) | 179, 59 |

| GC-MS (EI) | cis-5-Dodecenoic acid, methyl ester | 212 ([M]⁺) | 74, 96, 55 |

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for isolating cis-5-dodecenoic acid from complex biological or chemical mixtures and for its precise quantification. The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis is for identification or quantification.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids. measurlabs.com For GC analysis, fatty acids are often converted to more volatile ester derivatives, most commonly methyl esters (FAMEs), to improve chromatographic performance. nih.gov

The separation is typically achieved on a polar capillary column, such as those with a nitroterephthalic acid modified polyethylene (B3416737) glycol (DB-FFAP) or wax-based stationary phase (e.g., DB-WAX). researchgate.netnih.gov These columns effectively separate fatty acid esters based on their chain length and degree of unsaturation.

Two common detectors are used:

Flame Ionization Detector (FID): FID is a robust and sensitive detector used for the quantification of organic compounds. measurlabs.com It provides a response that is proportional to the mass of carbon, making it an excellent choice for quantifying fatty acid levels when their identities are already known. nih.gov

Mass Spectrometry (MS): As discussed previously, coupling GC with an MS detector allows for both quantification and definitive identification of the eluted compounds based on their mass spectra and retention times. nih.govsemanticscholar.org This is particularly useful for analyzing complex mixtures where multiple fatty acids may be present. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of fatty acids without the need for derivatization. nih.gov Reversed-phase HPLC is the most common mode used for this purpose.

In a typical setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of acetonitrile, water, and an acid like acetic or trifluoroacetic acid. researchgate.net The fatty acids are separated based on their hydrophobicity; longer chains and fewer double bonds result in longer retention times. Detection can be achieved using various methods, including UV detection at low wavelengths (around 200-210 nm) for the carboxyl group, although this offers limited sensitivity and specificity. More advanced detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) provide better sensitivity and universality for fatty acid analysis. nih.gov HPLC is particularly valuable for purifying the compound from reaction mixtures or natural extracts and for quantifying it in samples where derivatization for GC is undesirable. researchgate.netsigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) for Polar Derivatives

While reversed-phase HPLC is well-suited for the relatively nonpolar cis-5-dodecenoic acid, its more polar derivatives or metabolites can be challenging to retain and separate using this method. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that excels in the separation of highly polar compounds. researchgate.net

HILIC utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile, and a small amount of an aqueous solvent. This technique is ideal for analyzing polar derivatives of cis-5-dodecenoic acid, such as those that might be formed through oxidation or conjugation in biological systems. Coupling HILIC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective platform for the identification and quantification of these polar analytes in complex matrices. researchgate.net

Optimized Sample Preparation and Derivatization Procedures for Analysis

Effective analysis of cis-5-dodecenoic acid hinges on the successful isolation of the analyte from the sample matrix and its chemical modification to be compatible with analytical instrumentation, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

The extraction of cis-5-dodecenoic acid, a lipid molecule, from biological matrices like microbial cells, cell cultures, and tissues necessitates the use of organic solvents to separate it from aqueous components, proteins, and other macromolecules. The choice of method depends on the specific matrix and the desired lipid fraction (e.g., total fatty acids vs. free fatty acids).

Commonly employed techniques are based on the principles of liquid-liquid extraction, with the methods developed by Folch and Bligh & Dyer being the most widely adopted. bio-protocol.orgnfdi4microbiota.decreative-proteomics.com These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids.

For Microbial and Cultured Cells: A typical procedure begins with harvesting the cells via centrifugation to form a pellet. bio-protocol.orgprotocols.io The lipids are then extracted using a monophasic solvent system of chloroform/methanol/water. After thorough mixing and incubation, the system is converted to a biphasic one by adding more chloroform and water. Centrifugation separates the mixture into an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids, including cis-5-dodecenoic acid). nfdi4microbiota.de This organic layer is carefully collected, dried under a stream of nitrogen, and the resulting lipid residue is reconstituted for analysis. readthedocs.io

For Ex Vivo Tissues: Tissues are typically flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity. creative-proteomics.com The frozen tissue is then homogenized or pulverized, often using a mortar and pestle cooled with liquid nitrogen, to create a fine powder. This powder is then subjected to a similar chloroform/methanol extraction protocol as described for cells. nfdi4microbiota.decreative-proteomics.com

The table below outlines a generalized workflow for the extraction of cis-5-dodecenoic acid from different biological sources.

| Step | Microbial Fermentation Broth | Adherent Cell Cultures | Ex Vivo Tissue |

| 1. Sample Collection | Centrifuge broth to pellet cells. | Scrape cells from culture dish, wash with PBS, and pellet via centrifugation. bio-protocol.org | Flash-freeze tissue in liquid nitrogen, then pulverize. creative-proteomics.com |

| 2. Lysis/Homogenization | Mechanical disruption (e.g., bead beating) in extraction solvent. | Add cold methanol to cell pellet to precipitate protein and vortex. nfdi4microbiota.de | Homogenize powdered tissue in a chloroform/methanol mixture. |

| 3. Lipid Extraction | Add chloroform and water to create a biphasic system; vortex. nfdi4microbiota.de | Add chloroform, vortex, then add water for phase separation. bio-protocol.orgnfdi4microbiota.de | Add chloroform and water to homogenate; vortex to mix. |

| 4. Phase Separation | Centrifuge to separate organic (bottom) and aqueous (top) layers. | Centrifuge to separate the layers. | Centrifuge to separate the layers. |

| 5. Collection | Carefully collect the lower chloroform layer containing lipids. nfdi4microbiota.de | Aspirate the lower chloroform layer. nfdi4microbiota.de | Collect the lower chloroform layer. |

| 6. Drying & Reconstitution | Evaporate solvent under nitrogen stream. Reconstitute lipid extract in a suitable solvent (e.g., hexane). | Evaporate solvent under nitrogen. Reconstitute in a solvent appropriate for derivatization. | Evaporate solvent under nitrogen. Reconstitute for subsequent analysis. |

Due to its carboxylic acid functional group, cis-5-dodecenoic acid is polar and has low volatility, making it unsuitable for direct analysis by GC-MS. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. The most common approach for fatty acids is silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating agent. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to increase its reactivity, especially for hindered functional groups. The reaction involves heating the dried lipid extract with BSTFA (and typically 1% TMCS) to form the trimethylsilyl ester of cis-5-dodecenoic acid. This TMS ester is significantly more volatile and less polar, resulting in better chromatographic peak shape and sensitivity during GC-MS analysis.

The derivatization reaction is as follows: CH₃(CH₂)₅CH=CH(CH₂)₃COOH + C₈H₁₈F₃NOSi₂ (BSTFA) → CH₃(CH₂)₅CH=CH(CH₂)₃COOSi(CH₃)₃ + Byproducts

This chemical modification is essential for preventing thermal degradation of the fatty acid in the hot GC injector and for achieving the sharp, symmetrical peaks necessary for accurate quantification.

Application in Metabolomic Profiling and Biomarker Discovery Research

Cis-5-dodecenoic acid is analyzed as part of broader metabolomic and lipidomic studies aimed at understanding cellular metabolism and identifying potential biomarkers for various physiological or pathological states.

The quantification of fatty acids like cis-5-dodecenoic acid in microbial systems is vital for metabolic engineering and biotechnology applications, where microbes might be engineered to produce specific fatty acids. nih.gov After extraction and derivatization as described above, the samples are analyzed by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (a structurally similar but distinct compound added at a known concentration to all samples and standards) and referencing a calibration curve. nih.govresearchgate.net This approach allows for the determination of the concentration of cis-5-dodecenoic acid produced by the microbial culture under specific fermentation conditions. mdpi.com

For instance, studies optimizing fermentation conditions for fatty acid production would rely on such quantitative analysis to measure product titer in response to changes in media composition, temperature, or inducer concentration. researchgate.net

In the context of biomedical research, metabolomics is used to profile the complete set of small-molecule metabolites in a biological sample. Fatty acids are key components of these profiles. metabolon.com In studies involving cancer cell lines, for example, researchers may investigate how metabolic pathways are rewired under conditions like hypoxia (low oxygen). mdpi.com

Untargeted or targeted lipidomic analyses using LC-MS or GC-MS can reveal significant changes in the levels of numerous fatty acids, including cis-5-dodecenoic acid. nih.govneurolipidomics.com An increase or decrease in its abundance, as part of a larger "metabolite signature," could point to alterations in fatty acid synthesis, desaturation, or degradation pathways. embopress.org These signatures can help differentiate between cell types or treatment conditions, providing insights into disease mechanisms and identifying potential biomarkers.

The following table presents a hypothetical example of how the relative abundance of different fatty acids, including cis-5-dodecenoic acid, might change in a cancer cell line study comparing normal oxygen (normoxia) to low oxygen (hypoxia) conditions.

| Fatty Acid | Relative Abundance (Normoxia) | Relative Abundance (Hypoxia) | Fold Change |

| Palmitic acid (16:0) | 1.00 | 1.25 | +1.25 |

| Stearic acid (18:0) | 1.00 | 1.30 | +1.30 |

| Oleic acid (18:1n9) | 1.00 | 0.70 | -0.30 |

| cis-5-Dodecenoic acid (12:1n7) | 1.00 | 1.45 | +1.45 |

| Linoleic acid (18:2n6) | 1.00 | 0.85 | -0.15 |

Accurate quantification is the cornerstone of analytical chemistry and is essential for validating potential biomarkers. To quantify cis-5-dodecenoic acid precisely, a calibration model must be developed. lipidmaps.orgnih.gov This is typically achieved by creating a standard curve.

The process involves:

Preparing Standards: A series of calibration standards is prepared by diluting a certified reference standard of cis-5-dodecenoic acid to create several solutions with precisely known concentrations. nih.gov

Adding Internal Standard: A fixed amount of an internal standard (e.g., a deuterated version of the analyte or another fatty acid not present in the sample, like heptadecanoic acid) is added to each calibration standard and to the unknown samples. nih.gov

Analysis: The standards are derivatized and analyzed using the same GC-MS method as the unknown samples.

Constructing the Curve: For each standard, the ratio of the chromatographic peak area of cis-5-dodecenoic acid to the peak area of the internal standard is calculated. This ratio is then plotted against the known concentration of the standard.

Linear Regression: A linear regression analysis is performed on the plotted points. A high coefficient of determination (R²) value (typically >0.99) indicates a strong linear relationship and a reliable calibration curve. unibuc.ro

The resulting regression equation (y = mx + b) serves as the calibration model, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'b' is the y-intercept. By measuring the peak area ratio in an unknown sample, its exact concentration can be calculated. avantiresearch.com

Below is an illustrative data table for a typical calibration curve for cis-5-dodecenoic acid.

| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 55,120 | 505,600 | 0.109 |

| 2.5 | 138,900 | 510,100 | 0.272 |

| 5.0 | 280,500 | 508,800 | 0.551 |

| 10.0 | 548,700 | 501,500 | 1.094 |

| 25.0 | 1,380,100 | 507,400 | 2.720 |

| 50.0 | 2,745,500 | 503,200 | 5.456 |

Synthetic Chemistry and Biotechnological Production Research

Academic Synthetic Approaches for cis-5-Dodecenoic Acid and Analogues

Development of Stereoselective Chemical Synthesis Routes

The precise arrangement of atoms in a molecule, known as stereochemistry, is crucial in determining its biological activity. For unsaturated fatty acids like cis-5-dodecenoic acid, the geometry of the double bond (cis or trans) is a key stereochemical feature. The development of stereoselective synthesis routes allows chemists to control this geometry, ensuring the production of the desired isomer. While specific, detailed synthetic routes for cis-5-dodecenoic acid are not extensively documented in readily available literature, general principles of stereoselective synthesis are widely applied to create such molecules. These methods often involve the use of chiral catalysts or auxiliaries to guide the formation of specific stereoisomers. For example, lipase-mediated reactions can be employed for the stereoselective synthesis of various organic compounds. Lipases can catalyze transformations in a stereoselective manner, which has been exploited in the synthesis of complex molecules like terpenoids. mdpi.com Such enzymatic approaches could theoretically be adapted for the synthesis of specific fatty acid isomers.

Application of Metathesis Reactions and Hydrogenation in Fatty Acid Synthesis Research

Olefin metathesis is a powerful reaction in organic chemistry that allows for the rearrangement of carbon-carbon double bonds. This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium, has become a valuable tool for the synthesis of unsaturated molecules, including fatty acids. nih.govthieme-connect.deuva.nl In the context of fatty acid synthesis, metathesis can be used to form the cis-double bond at a specific position. For instance, a cross-metathesis reaction between two smaller olefins could construct the carbon backbone of cis-5-dodecenoic acid with the double bond in the correct location.

Following the formation of the double bond via metathesis, a subsequent hydrogenation step is often employed. Hydrogenation is the addition of hydrogen across a double or triple bond, which can convert an unsaturated compound into a saturated or less unsaturated one. In the synthesis of cis-5-dodecenoic acid, selective hydrogenation would be crucial to reduce other potential multiple bonds in a precursor molecule without affecting the desired cis-double bond at the 5-position. The choice of catalyst is critical for achieving this selectivity. For example, iridium-based catalysts have been studied for the hydrogenation of dodecanoic acid, demonstrating that the choice of support material can influence the reaction's selectivity towards producing either the corresponding alcohol (dodecanol) or the fully saturated alkane (dodecane). mdpi.com

| Reaction Type | Catalyst Example | Application in Fatty Acid Synthesis |

| Olefin Metathesis | Ruthenium-based catalysts | Formation of specific carbon-carbon double bonds. |

| Hydrogenation | Iridium-based catalysts | Saturation or partial saturation of carbon-carbon multiple bonds. |

Synthesis as a Substrate or Intermediate for Complex Molecule Generation in Organic Chemistry

Cis-5-Dodecenoic acid can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. nih.gov Its structure, containing both a carboxylic acid group and a cis-alkene, provides two reactive sites for further chemical transformations. For example, the carboxylic acid can be converted into esters, amides, or other functional groups, while the double bond can undergo various addition reactions. This versatility makes it a useful building block in the synthesis of natural products, pharmaceuticals, and other specialty chemicals. For instance, it is a known precursor in the biosynthesis of the sex pheromone 5(Z)-dodecenal. caymanchem.com

Microbial Fermentation and Biocatalysis Research

Engineering Microbial Systems for Production (e.g., E. coli platforms)

The production of specific fatty acids through microbial fermentation is a growing area of research, offering a potentially more sustainable alternative to chemical synthesis. Escherichia coli is a commonly used microbial platform for this purpose due to its well-understood genetics and metabolism, and its ability to be readily engineered. osti.govmdpi.com To produce cis-5-dodecenoic acid in E. coli, the bacterium's native fatty acid biosynthesis pathway can be modified. This often involves the introduction of genes from other organisms that encode enzymes with desired specificities.

For instance, by expressing specific enzymes, the chain length and degree of unsaturation of the fatty acids produced by E. coli can be controlled. researchgate.net While direct engineered production of high titers of cis-5-dodecenoic acid in E. coli is not extensively detailed in the provided search results, the principles of metabolic engineering for fatty acid production are well-established. This includes overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions to maximize the yield of the desired product.

Role of Specific Enzymes (e.g., acyl-ACP thioesterases like FatB) in Biotechnological Production Pathways

Acyl-acyl carrier protein (ACP) thioesterases are crucial enzymes in fatty acid biosynthesis, as they are responsible for terminating the elongation of the fatty acid chain and releasing the free fatty acid. nih.gov The specificity of these enzymes plays a key role in determining the chain length of the fatty acids produced. researchgate.net

Thioesterases are categorized into two main families, FatA and FatB. FatB thioesterases typically show a preference for saturated acyl-ACPs. nih.gov By introducing a thioesterase with a specific chain-length preference into a microbial host like E. coli, the production of fatty acids of a particular length can be enhanced. For example, a thioesterase that preferentially cleaves 12-carbon acyl-ACPs would be essential for the high-level production of dodecenoic acid. Further engineering could involve introducing a specific desaturase enzyme that creates the cis double bond at the 5-position of the 12-carbon chain. The interplay between the thioesterase and desaturase activities would be critical to achieving efficient production of cis-5-dodecenoic acid.

| Enzyme | Function in Fatty Acid Biosynthesis | Relevance to cis-5-Dodecenoic Acid Production |

| Acyl-ACP Thioesterase (e.g., FatB) | Terminates fatty acid chain elongation and releases the free fatty acid. nih.gov | A thioesterase with specificity for 12-carbon chains is needed for dodecenoic acid production. |

| Desaturase | Introduces double bonds into the fatty acid chain. | A specific desaturase is required to create the cis double bond at the 5-position. |

Preparation of Labeled cis-5-Dodecenoic Acid for Mechanistic Studies (e.g., deuterated analogues)

Isotopically labeled compounds, such as deuterated analogues of cis-5-dodecenoic acid, are indispensable tools for elucidating metabolic pathways, determining enzyme mechanisms, and quantifying metabolite flux. mdpi.com The incorporation of deuterium (B1214612) (²H), a stable isotope of hydrogen, creates a heavier version of the molecule that can be traced and distinguished from its unlabeled counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The synthesis of deuterated cis-5-dodecenoic acid can be approached through several chemical strategies, as direct synthesis methods for this specific labeled compound are not commonly reported. These methods generally involve either incorporating deuterium atoms into a pre-existing molecule or building the molecule from smaller, deuterated precursors.

One common approach is catalytic transfer deuteration , where an unsaturated precursor is treated with a deuterium source in the presence of a transition metal catalyst (e.g., Palladium, Iridium). marquette.edunih.gov For instance, an alkyne precursor could be selectively reduced to the cis-alkene using deuterium gas (D₂) or a deuterium-donating solvent like D₂O with an appropriate catalyst, thereby introducing deuterium atoms across the double bond. marquette.edu Another technique is H/D exchange , where C-H bonds at specific positions in the fatty acid chain are exchanged for C-D bonds under catalytic conditions. This is particularly useful for labeling positions that are not part of the double bond. europa.eu

Alternatively, a synthetic building-block approach can be employed. This involves coupling smaller, commercially available deuterated fragments to construct the final fatty acid chain. nih.gov For example, a deuterated alkyl halide could be coupled with a non-deuterated fragment containing the carboxylic acid and the cis-double bond to assemble the full C12 backbone. This method offers precise control over the location of the deuterium labels.

Once synthesized, these labeled fatty acids can be administered to biological systems (in vivo or in vitro) to trace their metabolic fate. nih.govnih.gov By analyzing the isotopic labeling patterns of downstream metabolites, researchers can map metabolic conversions, measure rates of fatty acid uptake and oxidation, and understand how these processes are affected by disease or pharmacological intervention. nih.govnih.gov

The following table summarizes potential strategies for the synthesis of deuterated cis-5-dodecenoic acid.

| Labeling Strategy | Description | Typical Reagents & Catalysts | Application in Mechanistic Studies |

|---|---|---|---|

| Catalytic Deuteration of Alkyne | Reduction of a 5-dodecynoic acid precursor to introduce two deuterium atoms across what becomes the cis-double bond. | D₂ gas, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), D₂O with a metal catalyst (e.g., Pd/C). marquette.edu | Tracing the intact carbon backbone and studying reactions involving the double bond. |

| H/D Exchange | Replacement of specific hydrogen atoms on the saturated part of the alkyl chain with deuterium. | D₂O, metal catalysts (e.g., Ir, Ru), deuterated solvents (e.g., CD₃OD) under specific conditions. europa.euresearchgate.net | Probing enzyme mechanisms (Kinetic Isotope Effect) and tracking metabolism at specific atomic sites. |

| Synthetic Assembly | Building the molecule from smaller, pre-labeled fragments. For example, coupling a deuterated C7 fragment with a C5 fragment containing the alkene and acid. nih.gov | Deuterated alkyl halides, organometallic coupling reagents (e.g., Grignard, organocuprates). | Allows for precise, site-specific labeling to answer targeted questions about metabolic transformations. |

| Biosynthesis with Labeled Precursors | Feeding a microorganism engineered for production with a deuterated substrate (e.g., deuterated water, D₂O). nih.gov | D₂O, ¹³C-labeled glucose or acetate (B1210297) provided in the fermentation medium. | Investigating the biosynthetic pathway itself and quantifying the contribution of different precursors to the final product. researchgate.net |

Future Research Directions and Advanced Applications in Scientific Discovery

Untapped Research Potentials in Lipid Signaling Pathways

cis-5-Dodecenoic acid is known to be an intermediate in the bacterial synthesis of unsaturated fatty acids and has been identified as an inhibitor of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes. ambeed.commedchemexpress.com These enzymes are critical in the inflammatory process, converting arachidonic acid into prostaglandins. The inhibitory activity of cis-5-dodecenoic acid on COX enzymes suggests a potential role in modulating inflammatory pathways, a largely unexplored area. ambeed.comsmolecule.com Future research could delve into the specific mechanisms of this inhibition and its downstream effects on prostaglandin (B15479496) synthesis. medchemexpress.com

Furthermore, its involvement in the β-oxidation metabolic pathway is noteworthy. medchemexpress.com Studies have shown that the dehydrogenation rate of its corresponding acyl-CoA is significantly lower than that of saturated fatty acids, suggesting a distinct metabolic fate and potential regulatory function. medchemexpress.com This opens avenues to investigate how cis-5-dodecenoic acid and its metabolites might act as signaling molecules, influencing gene expression related to lipid metabolism and cellular energy homeostasis. smolecule.com Research into its potential interactions with other lipid-sensing nuclear receptors beyond COX enzymes could reveal novel signaling cascades.

Advancements in Understanding Host-Microbe Interactions through cis-5-Dodecenoic Acid

The role of fatty acids as signaling molecules in microbial communication, or quorum sensing, is well-documented, particularly for isomers of dodecenoic acid. For instance, cis-2-dodecenoic acid is a recognized diffusible signal factor (DSF) used by bacteria like Burkholderia cenocepacia to regulate virulence and biofilm formation. nih.govnih.gov While direct evidence for cis-5-dodecenoic acid as a primary quorum-sensing molecule is still emerging, its structural similarity to known DSFs strongly suggests an untapped potential in mediating inter-species communication. mdpi.comnih.gov Future studies could explore whether this fatty acid can influence the behavior of pathogenic or commensal bacteria and fungi, potentially impacting host health. smolecule.comnih.gov

A study on Enterococcus faecalis, a common gut commensal, demonstrated that this bacterium could incorporate and elongate exogenous cis-5-dodecenoic acid into its membrane phospholipids. wiley.com However, unlike other fatty acids, it did not repress de novo fatty acid synthesis in this organism. wiley.com This finding points to a specific and perhaps unique interaction with the microbial metabolic machinery. Investigating how the presence of cis-5-dodecenoic acid in the gut environment influences the composition and function of the microbiome is a promising research direction. smolecule.com

Development of cis-5-Dodecenoic Acid as a Biochemical Probe for Metabolic Studies

The unique metabolic positioning of cis-5-dodecenoic acid makes it an excellent candidate for development as a biochemical probe. It serves as a precursor in the biosynthesis of the sex pheromone 5(Z)-dodecenal in some insects, providing a specific pathway to trace. caymanchem.com Furthermore, its levels have been found to be elevated in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and in the culture medium of certain breast cancer cell lines. caymanchem.com

These associations suggest that isotopically labeled cis-5-dodecenoic acid (e.g., with ¹³C or ³H) could be a powerful tool for metabolic flux analysis. By tracking the incorporation and transformation of the labeled molecule, researchers could elucidate the activity of specific metabolic pathways in real-time, both in healthy and diseased states. This approach could provide detailed insights into the dysregulation of fatty acid metabolism in cancer and inherited metabolic disorders.

Integration of Omics Data for Systems-Level Understanding of its Biological Roles

The connections between cis-5-dodecenoic acid and conditions like cancer and metabolic disorders highlight the need for a systems-level understanding of its biological functions. caymanchem.com The integration of various "omics" data—such as lipidomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a comprehensive picture. mdpi.com For instance, by combining lipidomic data showing altered levels of cis-5-dodecenoic acid with transcriptomic data, researchers could identify genes and signaling pathways that are co-regulated with this fatty acid. nih.govscilifelab.se

This integrated approach can help in constructing detailed molecular networks, revealing how changes in cis-5-dodecenoic acid levels are linked to broader cellular processes. scilifelab.senih.gov Such analyses could uncover novel biomarkers for disease diagnosis and progression, and identify potential therapeutic targets within the metabolic pathways influenced by this fatty acid. The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry coupled with ozonolysis, will further enhance the ability to distinguish and quantify isomers like cis-5-dodecenoic acid within complex biological samples, enriching multi-omics datasets. nih.govbiorxiv.org

Exploration of Novel Enzyme Targets and Biosynthetic Routes for Biotechnological Advancement

The biosynthesis of cis-5-dodecenoic acid in bacteria involves key enzymes like FabA and FabB. nih.gov In Escherichia coli, strains deficient in the FabB enzyme show lower accumulation of this fatty acid, confirming FabB's crucial role in its elongation. These known enzymes represent initial targets for protein engineering to enhance the production of cis-5-dodecenoic acid for various applications. nih.govresearchgate.net

Furthermore, the exploration for novel enzymes with different specificities or efficiencies from diverse organisms could lead to more effective biosynthetic routes. Techniques like enzyme engineering and synthetic biology can be employed to create microbial cell factories optimized for the production of cis-5-dodecenoic acid. google.comresearchgate.netresearchgate.net This could be valuable for producing it as a specialty chemical for the food and cosmetics industries, or as a precursor for pharmaceuticals. smolecule.com The discovery of new enzymes could also reveal previously unknown metabolic pathways and regulatory mechanisms related to this fatty acid.

Q & A

Q. What are the structural characteristics and identification methods for cis-5-Dodecenoic acid?

cis-5-Dodecenoic acid is a monounsaturated fatty acid with a 12-carbon chain and a cis-configured double bond at the Δ5 position. Key identification methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention times and fragmentation patterns (e.g., m/z 198.16 for the molecular ion) are compared to authenticated standards, as demonstrated in lipidomics studies .

- Nuclear Magnetic Resonance (NMR): The cis configuration of the double bond is confirmed via coupling constants (J ~10–12 Hz for cis isomers) .

- ATR-IR Spectroscopy: Characteristic peaks for carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and cis double bonds (C=C stretch ~1650 cm⁻¹) .

Q. Where is cis-5-Dodecenoic acid naturally found, and what are its biological roles?

- Endogenous Metabolite: Produced during β-oxidation of unsaturated fatty acids in humans and implicated in acyl-CoA dehydrogenase deficiency disorders (e.g., elevated plasma levels correlate with metabolic dysfunction) .

- Microbial Synthesis: Synthesized in Escherichia coli via the FabA-FabB pathway, where FabB elongates cis-3-decenoyl-ACP to form cis-5-dodecenoyl-ACP .

- Animal Secretions: Detected in muskrat musk (0.26% abundance), suggesting roles in lipid signaling or pheromone activity .

Q. What analytical techniques are recommended for quantifying cis-5-Dodecenoic acid in biological samples?

- Derivatization with BSTFA: Enhances volatility for GC-MS analysis; validated using cis-9-tetradecenoic acid as an analog due to structural similarities .

- HILIC-MS/MS: Separates polar lipid derivatives and confirms identity via diagnostic ions (e.g., m/z 198.16 for [M-H]⁻) .

- Calibration Standards: Use saturated and unsaturated fatty acid analogs (e.g., cis-9-hexadecenoic acid) to account for ionization efficiency variations .

Advanced Research Questions

Q. How can researchers investigate the biosynthesis of cis-5-Dodecenoic acid in prokaryotic systems?

- Genetic Knockout Models: Study fabB(ts) mutant strains of E. coli to identify blocked steps in unsaturated fatty acid synthesis. Accumulation of intermediates (e.g., cis-5-dodecenoic acid) is measured via LC-MS .

- Isotopic Labeling: Use ¹³C-labeled precursors (e.g., acetate) to trace carbon flux through the FabA-FabB pathway .

- Enzyme Kinetics: Purify FabB and FabA enzymes to measure catalytic efficiency (kcat/Km) for substrate analogs .

Q. What experimental approaches elucidate the mechanism of COX-I/II inhibition by cis-5-Dodecenoic acid?

- In Vitro Enzyme Assays: Measure COX-1/2 activity in the presence of cis-5-Dodecenoic acid using fluorogenic substrates (e.g., arachidonic acid derivatives) .

- Molecular Docking: Simulate binding interactions between the fatty acid and COX active sites using software like AutoDock Vina .

- Comparative Studies: Test structural analogs (e.g., cis-2-dodecenoic acid) to identify critical functional groups for inhibition .

Q. How does cis-5-Dodecenoic acid contribute to metabolic disorders like acyl-CoA dehydrogenase deficiency?

- Plasma Profiling: Use targeted metabolomics to correlate elevated cis-5-Dodecenoic acid levels with clinical markers (e.g., acylcarnitines) in patient cohorts .

- Cell Culture Models: Treat hepatocytes with the compound to assess mitochondrial β-oxidation efficiency via Seahorse assays .

- Genetic Rescue Experiments: Overexpress functional acyl-CoA dehydrogenases in deficient cell lines to normalize metabolite levels .

Q. What methodologies validate cis-5-Dodecenoic acid as a biomarker for clear cell renal cell carcinoma (ccRCC)?

- Machine Learning Integration: Combine lipidomics data (e.g., cis-5-Dodecenoic acid levels) with clinical parameters to build diagnostic models (82.1% accuracy in stage I detection) .

- Cross-Cohort Validation: Replicate findings in independent patient cohorts using standardized MS protocols .

- Pathway Analysis: Link altered fatty acid levels to oncogenic pathways (e.g., PPARγ signaling) via gene ontology tools .

Q. What safety protocols are critical when handling cis-5-Dodecenoic acid in laboratory settings?

- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS07/08 classifications) .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors (flash point: 113°C) .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in approved containers .

Q. How can contradictory data on cis-5-Dodecenoic acid accumulation in bacterial systems be resolved?

- Metabolite Extraction Optimization: Use chloroform-methanol (2:1 v/v) to improve recovery of hydrophobic intermediates .

- Thioesterase Activity Assays: Test for premature cleavage of acyl-ACP intermediates by plant-derived thioesterases in recombinant systems .

- Equilibrium Modeling: Apply Michaelis-Menten kinetics to FabI-catalyzed reactions to predict steady-state levels of unsaturated intermediates .

Q. What ecological roles does cis-5-Dodecenoic acid play in animal physiology?

- Behavioral Studies: Test muskrat responses to synthetic analogs in olfactory assays .

- Lipidomic Profiling: Compare fatty acid composition across tissues to identify biosynthesis hotspots (e.g., sebaceous glands) .

- Comparative Genomics: Analyze FabB homologs in muskrat genomes to infer evolutionary adaptations in lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |